[1-(Azetidin-3-yl)piperidin-4-yl]methanol
CAS No.: 1525525-06-7
Cat. No.: VC3199509
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol - 1525525-06-7](/images/structure/VC3199509.png)
Specification
CAS No. | 1525525-06-7 |
---|---|
Molecular Formula | C9H18N2O |
Molecular Weight | 170.25 g/mol |
IUPAC Name | [1-(azetidin-3-yl)piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C9H18N2O/c12-7-8-1-3-11(4-2-8)9-5-10-6-9/h8-10,12H,1-7H2 |
Standard InChI Key | MNRMXNAKJDSEJW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)C2CNC2 |
Canonical SMILES | C1CN(CCC1CO)C2CNC2 |
Introduction
[1-(Azetidin-3-yl)piperidin-4-yl]methanol is a complex organic compound that combines azetidine and piperidine rings, linked by a methanol group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility. The following sections will delve into its chemical properties, synthesis methods, and potential applications.
Biological Activities
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of both azetidine and piperidine rings provides a versatile scaffold for modifying and optimizing biological interactions.
Medicinal Chemistry
In medicinal chemistry, [1-(azetidin-3-yl)piperidin-4-yl]methanol serves as a building block for synthesizing more complex molecules with targeted therapeutic effects. Its structural features allow for various functionalizations, making it a valuable intermediate in drug discovery processes.
Industrial Applications
While specific industrial applications are not well-documented, compounds with similar structures are used in the development of new materials and chemical processes due to their unique chemical properties.
Research Findings
Research on [1-(azetidin-3-yl)piperidin-4-yl]methanol is ongoing, with a focus on exploring its biological activities and optimizing its synthesis. The compound's potential in medicinal chemistry is significant due to its structural versatility and the possibility of modifying its functional groups to target specific biological pathways.
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